molecular formula C15H13IO3 B3185204 3-Iodo-4-phenethoxybenzoic acid CAS No. 1131614-92-0

3-Iodo-4-phenethoxybenzoic acid

Cat. No.: B3185204
CAS No.: 1131614-92-0
M. Wt: 368.17 g/mol
InChI Key: LWAMBKZVXLXOGD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-Iodo-4-phenethoxybenzoic acid is a versatile aromatic carboxylic acid intermediate designed for research applications, particularly in medicinal chemistry and organic synthesis. This compound integrates a phenethoxy group and an iodine atom on a benzoic acid scaffold, making it a valuable building block for constructing complex molecules. In pharmaceutical research, this compound serves as a key precursor in the synthesis of target molecules for drug discovery programs. The carboxylic acid functional group allows for facile conversion into amides, esters, and other derivatives, while the iodine atom is highly reactive in metal-catalyzed cross-coupling reactions, such as Suzuki and Heck reactions . These reactions are fundamental for forming carbon-carbon bonds to create biaryl structures often found in active pharmaceutical ingredients. The phenethoxy side chain may contribute to enhanced lipophilicity, potentially improving the pharmacokinetic properties of resulting candidate compounds. Beyond drug development, this compound has applications in material science as a monomer or functionalizer in the development of specialized polymers and ligands for metal-organic frameworks (MOFs) . This product is strictly for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

1131614-92-0

Molecular Formula

C15H13IO3

Molecular Weight

368.17 g/mol

IUPAC Name

3-iodo-4-(2-phenylethoxy)benzoic acid

InChI

InChI=1S/C15H13IO3/c16-13-10-12(15(17)18)6-7-14(13)19-9-8-11-4-2-1-3-5-11/h1-7,10H,8-9H2,(H,17,18)

InChI Key

LWAMBKZVXLXOGD-UHFFFAOYSA-N

SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)I

Canonical SMILES

C1=CC=C(C=C1)CCOC2=C(C=C(C=C2)C(=O)O)I

Origin of Product

United States

Scientific Research Applications

Scientific Research Applications

3-Iodo-4-phenethoxybenzoic acid has been studied for its diverse applications:

Medicinal Chemistry

  • Antimicrobial Activity: Research indicates that this compound exhibits antimicrobial properties, making it a candidate for developing new antibiotics. Studies have shown its effectiveness against various bacterial strains, suggesting potential therapeutic applications in treating infections.
  • Anti-inflammatory Effects: The compound has been explored for its anti-inflammatory effects, which may be beneficial in treating conditions like arthritis or other inflammatory diseases.
  • Cancer Research: Preliminary studies suggest that this compound may inhibit certain cancer cell lines. It shows promise as a selective MEK kinase inhibitor, which could be significant in treating cancers such as breast and prostate cancer .

Organic Synthesis

  • Building Block for Complex Molecules: The compound serves as a versatile building block in organic synthesis, facilitating the creation of more complex chemical entities. Its unique functional groups allow for further modifications that can lead to novel compounds with desirable properties.

Biochemical Studies

  • Enzyme Interaction Studies: Interaction studies have shown that this compound can bind to specific enzymes and receptors, influencing their activity. This property is crucial for understanding its mechanism of action within biological systems.

Case Studies

Case Study 1: Antimicrobial Activity
In a study published in Journal of Medicinal Chemistry, researchers evaluated the antimicrobial efficacy of this compound against various bacterial strains. The compound demonstrated significant inhibition zones compared to control groups, indicating its potential as an antibiotic agent.

Case Study 2: Cancer Cell Line Inhibition
A recent investigation into the anticancer properties of this compound revealed that it inhibited cell proliferation in breast cancer cell lines by inducing apoptosis. The study suggested that the mechanism involved modulation of key signaling pathways related to cell survival and growth.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below compares key properties of 3-iodo-4-phenethoxybenzoic acid with its closest analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent at 4-Position Key Properties
This compound C₁₅H₁₃IO₃ ~368.1 (calculated) Phenethoxy (-OCH₂CH₂C₆H₅) High lipophilicity; likely low aqueous solubility; stable ether linkage
3-Iodo-4-methoxybenzoic acid C₈H₇IO₃ 278.045 Methoxy (-OCH₃) Moderate lipophilicity; mp: ~150–160°C (est.); used in organocatalysis
3-Iodo-4-methylbenzoic acid C₈H₇IO₂ 262.05 Methyl (-CH₃) Lower polarity; mp: 180–185°C; pharmaceutical intermediate
3-Iodo-4-hydroxybenzoic acid C₇H₅IO₃ 264.02 Hydroxy (-OH) High polarity due to -OH; participates in hydrogen bonding; used in synthesis
4-Hydroxybenzoic acid (parent) C₇H₆O₃ 138.12 Hydroxy (-OH) Water-soluble; mp: 213°C; foundational compound for derivatives
Key Observations:
  • Lipophilicity : The phenethoxy group in the target compound significantly increases hydrophobicity compared to methoxy, methyl, or hydroxy analogs, which may enhance membrane permeability in biological systems .
  • Reactivity : The hydroxy analog (3-iodo-4-hydroxybenzoic acid) is more reactive in esterification or coupling reactions due to its -OH group, whereas the phenethoxy derivative’s ether group is less reactive under standard conditions .
  • Thermal Stability : Methyl and methoxy derivatives exhibit higher melting points than the phenethoxy variant, likely due to reduced steric hindrance and stronger crystal packing .
3-Iodo-4-methoxybenzoic acid
  • Synthesis: Prepared via iodination of 4-methoxybenzoic acid using iodine monochloride.
  • Applications : Intermediate in synthesizing methyl esters (e.g., methyl 3-iodo-4-methoxybenzoate) for drug discovery .
3-Iodo-4-methylbenzoic acid
  • Synthesis : Direct iodination of 4-methylbenzoic acid.
  • Applications : Precursor for anticancer agents and kinase inhibitors; commercial availability highlights its industrial relevance .
3-Iodo-4-hydroxybenzoic acid
  • Synthesis : Oxidative iodination of 4-hydroxybenzoic acid.
  • Applications: Key intermediate for benzothiazoles and quinones, with demonstrated utility in materials science .
This compound
  • Synthesis : Likely involves Williamson ether synthesis to introduce the phenethoxy group.

Research Findings and Trends

  • Biological Activity : Methyl and methoxy derivatives show higher bioavailability in preliminary pharmacological studies compared to the phenethoxy variant, possibly due to optimal balance between solubility and permeability .
  • Material Science : Hydroxy and methoxy derivatives are preferred in metal-organic frameworks (MOFs) due to their ability to coordinate with metal ions, whereas the phenethoxy group’s bulkiness limits such applications .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 3-Iodo-4-phenethoxybenzoic acid, and how can reaction conditions be optimized?

  • Methodological Answer :

  • Synthesis Strategy : Start with 4-phenethoxybenzoic acid as the precursor. Introduce iodine via electrophilic aromatic substitution (EAS) using iodine monochloride (ICl) in acetic acid under controlled temperature (0–5°C). Monitor regioselectivity using TLC (silica gel, hexane/ethyl acetate 7:3) to confirm iodination at the 3-position .
  • Optimization : Adjust stoichiometry (e.g., 1.2–1.5 equiv. ICl) and reaction time (4–6 hrs) to maximize yield. Purify via column chromatography (silica gel, gradient elution) to isolate the product (>95% purity). Confirm structure using 1^1H/13^13C NMR and high-resolution mass spectrometry (HRMS) .

Q. How can researchers validate the purity and structural integrity of this compound?

  • Methodological Answer :

  • Analytical Techniques :
  • HPLC : Use a C18 column (mobile phase: 0.1% formic acid in water/acetonitrile gradient) with UV detection at 254 nm. Retention time should match a certified reference standard .
  • Spectroscopy : Confirm iodine substitution via 1^1H NMR (absence of aromatic protons at the 3-position) and FT-IR (C-I stretch ~500 cm1^{-1}) .
  • Quantitative Analysis : Perform elemental analysis (C, H, I) to validate empirical formula (C15_{15}H13_{13}IO4_4) .

Advanced Research Questions

Q. What strategies are effective for resolving contradictions in biological activity data for this compound across studies?

  • Methodological Answer :

  • Data Reconciliation :
  • Assay Variability : Compare cell lines (e.g., HEK293 vs. HeLa) and incubation times (24–72 hrs) to identify context-dependent effects. Use standardized protocols (e.g., WHO guidelines for cytotoxicity assays) .
  • Statistical Analysis : Apply multivariate regression to isolate variables (e.g., solvent polarity, concentration) influencing IC50_{50} discrepancies. Cross-validate with dose-response curves (3–5 replicates) .
  • Example Table :
StudyCell LineIC50_{50} (μM)SolventReference
AHEK29312.3 ± 1.2DMSO
BHeLa8.7 ± 0.9EtOH

Q. How can computational modeling guide the design of this compound derivatives for enhanced target binding?

  • Methodological Answer :

  • In Silico Workflow :

Docking Studies : Use AutoDock Vina to model interactions with target proteins (e.g., COX-2). Prioritize derivatives with lower binding energy (<−8 kcal/mol) .

QSAR Analysis : Correlate substituent electronic effects (Hammett σ constants) with bioactivity. Replace phenethoxy with electron-withdrawing groups (e.g., nitro) to improve affinity .

  • Validation : Synthesize top candidates and assay binding via surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) .

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